molecular formula C8H13NO B13340957 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol

Cat. No.: B13340957
M. Wt: 139.19 g/mol
InChI Key: FEBOQAVSBPHXOJ-UHFFFAOYSA-N
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Description

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a propargylamine (prop-2-yn-1-ylamino) substituent. The propargyl group introduces unique reactivity due to the triple bond, which can participate in click chemistry or serve as a bioisostere in drug design .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-[(prop-2-ynylamino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C8H13NO/c1-2-6-9-7-8(10)4-3-5-8/h1,9-10H,3-7H2

InChI Key

FEBOQAVSBPHXOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC1(CCC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol typically involves the N-alkylation of cyclobutanone with propargylamine. The reaction is carried out under basic conditions, often using a phase-transfer catalyst to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutane compounds.

Scientific Research Applications

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Reference
1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol* C8H12N2O ~152.19 (calculated) Prop-2-yn-1-ylamino Not provided -
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C8H15NO 153.22 Cyclopropylamino -
1-[(Cycloheptylamino)methyl]cyclobutan-1-ol C12H23NO 197.32 Cycloheptylamino 1600272-52-3
1-(Prop-2-en-1-yl)cyclobutan-1-ol C7H12O 112.17 Prop-2-en-1-yl (allyl) 569679-43-2
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol C7H12O2 128.17 Oxiran-2-ylmethyl (epoxide) 1847452-86-1
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C9H19NO 157.25 Cyclopentane core, aminobutyl 19110-40-8

Notes:

  • Propargylamine vs. Cyclic Amines : The propargyl group in the target compound enhances reactivity for click chemistry (e.g., Huisgen cycloaddition) compared to saturated amines like cyclopropyl or cycloheptyl groups .
  • Functional Groups : The oxiran (epoxide) group in 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol introduces electrophilic reactivity, useful in polymerization or cross-linking applications .

Biological Activity

1-((Prop-2-yn-1-ylamino)methyl)cyclobutan-1-ol, a cyclobutane derivative, has garnered attention for its potential biological activities. This compound's structure, featuring an alkyne and an amino group, suggests possible interactions with various biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}\text{O}

The compound's structure is characterized by a cyclobutane ring with an aminoalkyl side chain, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities. The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including lipoxygenases and methyltransferases, which are implicated in inflammatory processes and cancer progression .
  • Antimicrobial Properties : Compounds with cyclobutane rings have demonstrated antimicrobial activity, suggesting potential applications in treating infections .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which are crucial for mitigating oxidative stress in cells .

Inhibitory Effects on Lipoxygenases

A study focusing on lipoxygenase inhibitors highlighted that compounds structurally related to this compound exhibited potent inhibition against human reticulocyte 15-lipoxygenase (15-hLO). These inhibitors showed nanomolar potency and selectivity against related isozymes, implicating their potential in treating conditions like asthma and cancer .

Antimicrobial Studies

Research into the antimicrobial properties of cyclobutane derivatives has revealed significant activity against various pathogens. For instance, compounds similar to this compound were evaluated using the DPPH radical scavenging assay, demonstrating effective radical scavenging capabilities indicative of antioxidant properties .

Case Studies

A notable case study examined the effects of a related compound on cancer cell lines. The study reported that treatment with the compound led to reduced cell viability and induced apoptosis in prostate cancer cells. This suggests that this compound may have potential as a chemotherapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Cyclobutane derivative ALipoxygenase Inhibition0.127
Cyclobutane derivative BAntimicrobial-
15-hLO InhibitorCancer Cell Apoptosis-

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